N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
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Overview
Description
“N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxybenzo[d]thiazole moiety and a p-tolylthioacetamide group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and a carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Formation of the Acetamide Group: The acetamide group can be formed through an acylation reaction involving an acyl chloride or anhydride.
Attachment of the p-Tolylthio Group: The p-tolylthio group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thiazole derivatives.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. The methoxy and p-tolylthio groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Methoxybenzo Derivatives: Compounds like methoxybenzaldehyde and methoxybenzoic acid.
Thioacetamide Derivatives: Compounds like thioacetamide and its analogs.
Uniqueness
“N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide” is unique due to the combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-11-6-8-12(9-7-11)22-10-15(20)18-17-19-16-13(21-2)4-3-5-14(16)23-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJOZCHPKBNKTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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